3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, a pyrimidine ring, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and a thiol compound.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives and alcohols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
The unique combination of the piperidine ring, pyrimidine ring, and tert-butyl ester group in 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H24ClN3O2S2 |
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Molecular Weight |
390.0 g/mol |
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24ClN3O2S2/c1-16(2,3)22-15(21)20-7-5-6-11(9-20)10-24-13-8-12(17)18-14(19-13)23-4/h8,11H,5-7,9-10H2,1-4H3 |
InChI Key |
PCTGGZQFCVFJFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC(=NC(=N2)SC)Cl |
Origin of Product |
United States |
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